

Ticlopidine-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for **Ticlopidine-d4**. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured format, details relevant experimental protocols, and visualizes a key analytical workflow.

Core Chemical Properties

Ticlopidine-d4 is the deuterated analogue of Ticlopidine, an antiplatelet agent. The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for the quantification of Ticlopidine in biological matrices using mass spectrometry-based assays. [1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of **Ticlopidine-d4** are summarized in the table below.



Property	Value	Source
Molecular Formula	C14H10D4CINS	[3]
Molecular Weight	267.81 g/mol	[3]
Monoisotopic Mass	267.0786553 Da	[1]
CAS Number	1246817-49-1 (free base)	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in methanol and DMSO	[2]

Structural and Identification Data

Detailed structural identifiers for **Ticlopidine-d4** are crucial for its unambiguous identification in research and analytical applications.

Identifier	Value	
IUPAC Name	5-[(2-chloro-3,4,5,6- tetradeuteriophenyl)methyl]-6,7-dihydro-4H- thieno[3,2-c]pyridine	
SMILES	[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C =CS3)Cl)[2H])[2H]	
InChI	InChI=1S/C14H14CINS/c15-13-4-2-1-3- 11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1- 4,6,8H,5,7,9-10H2/i1D,2D,3D,4D	
InChlKey	PHWBOXQYWZNQIN-RHQRLBAQSA-N	

Chemical Structure

Ticlopidine-d4 possesses the same core structure as Ticlopidine, which consists of a thieno[3,2-c]pyridine ring system linked to a chlorobenzyl group. The key distinction is the



substitution of four hydrogen atoms with deuterium atoms on the phenyl ring at positions 3, 4, 5, and 6. This isotopic labeling provides a distinct mass signature for use in mass spectrometry.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **Ticlopidined4**, as well as its application in quantitative analysis.

Synthesis of Ticlopidine-d4

The synthesis of **Ticlopidine-d4** can be achieved by adapting established methods for the synthesis of Ticlopidine, utilizing a deuterated precursor for the chlorobenzyl moiety.[4][5] A plausible synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-d4-benzaldehyde

A common route to introduce deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange or by using deuterated starting materials. For this synthesis, 2-chlorobenzaldehyde can be deuterated using D₂O under synergistic organic and photoredox catalysis.[6]

- Materials: 2-chlorobenzaldehyde, D₂O, a suitable photocatalyst (e.g., tetrabutylammonium decatungstate), and a thiol catalyst.
- Procedure: A solution of 2-chlorobenzaldehyde in a suitable organic solvent is mixed with D₂O and the catalysts. The mixture is then irradiated with near-UV light for a specified period. The deuterated product, 2-chloro-d4-benzaldehyde, is then purified using standard chromatographic techniques.

Step 2: Synthesis of 2-chloro-d4-benzylamine

The deuterated aldehyde is then converted to the corresponding amine.

- Materials: 2-chloro-d4-benzaldehyde, a suitable aminating agent (e.g., hydroxylamine or ammonia), and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
- Procedure: The 2-chloro-d4-benzaldehyde is first reacted with the aminating agent to form an imine or oxime intermediate. This intermediate is then reduced to the desired 2-chloro-d4-



benzylamine. Purification is typically achieved by extraction and distillation or crystallization.

Step 3: Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The final step involves the coupling of the deuterated benzylamine with the thienopyridine core structure.

- Materials: 2-chloro-d4-benzylamine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a suitable base (e.g., potassium carbonate or triethylamine).
- Procedure: The two reactants are dissolved in an appropriate solvent, and the base is added. The reaction mixture is heated to facilitate the condensation reaction. After completion, the **Ticlopidine-d4** product is isolated and purified by chromatography or recrystallization.[4]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **Ticlopidine-d4** and verifying the positions of the deuterium labels.

- ¹H NMR: The proton NMR spectrum of **Ticlopidine-d4** is expected to be similar to that of unlabeled Ticlopidine, with the notable absence of signals corresponding to the aromatic protons on the chlorophenyl ring. The signals for the protons on the thienopyridine ring system and the benzylic methylene group should remain.
- ²H NMR: The deuterium NMR spectrum will show signals corresponding to the four deuterium atoms on the aromatic ring, confirming their presence and location.
- ¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the molecule. The carbons attached to deuterium will exhibit characteristic splitting patterns due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of **Ticlopidine- d4**.



- Procedure: A solution of **Ticlopidine-d4** is introduced into a mass spectrometer, typically using electrospray ionization (ESI).
- Expected Results: The mass spectrum will show a prominent molecular ion peak ([M+H]+) at an m/z value corresponding to the molecular weight of **Ticlopidine-d4** (approximately 268.08). The isotopic distribution of this peak will confirm the presence of four deuterium atoms. Fragmentation analysis (MS/MS) can be used to further confirm the structure by observing characteristic fragment ions. The fragmentation pattern is expected to be similar to that of unlabeled Ticlopidine, with a mass shift of +4 Da for fragments containing the deuterated phenyl ring.[7]

Application in Quantitative Analysis

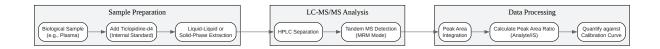
Ticlopidine-d4 is primarily used as an internal standard for the quantification of Ticlopidine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8]

- Sample Preparation: A known amount of **Ticlopidine-d4** is added to the biological sample (e.g., plasma, urine) before extraction. The extraction is typically performed using liquid-liquid extraction or solid-phase extraction.
- LC-MS/MS Analysis: The extracted sample is injected into an HPLC system coupled to a
 tandem mass spectrometer. The chromatographic separation is optimized to resolve
 Ticlopidine and Ticlopidine-d4 from other matrix components. The mass spectrometer is
 operated in multiple reaction monitoring (MRM) mode to selectively detect specific precursorto-product ion transitions for both the analyte (Ticlopidine) and the internal standard
 (Ticlopidine-d4).
- Quantification: The concentration of Ticlopidine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Ticlopidine and a constant concentration of Ticlopidine-d4.

Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Ticlopidine in a biological matrix using **Ticlopidine-d4** as an internal standard.





Click to download full resolution via product page

Caption: Workflow for Ticlopidine quantification using **Ticlopidine-d4**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ticlopidine-d4 | C14H14CINS | CID 71752571 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ticlopidine-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565562#ticlopidine-d4-chemical-properties-and-structure]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com